molecular formula C8H8Br2O2 B1602715 (2,5-Dibromo-1,4-phenylene)dimethanol CAS No. 395059-21-9

(2,5-Dibromo-1,4-phenylene)dimethanol

Cat. No. B1602715
CAS RN: 395059-21-9
M. Wt: 295.96 g/mol
InChI Key: ALNZHGZKERXBKV-UHFFFAOYSA-N
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Description

“(2,5-Dibromo-1,4-phenylene)dimethanol” is a chemical compound with the molecular formula C8H8Br2O2 . It is a derivative of phenol, with two bromine atoms and two methanol groups attached to the phenylene group .


Molecular Structure Analysis

The molecular structure of “(2,5-Dibromo-1,4-phenylene)dimethanol” consists of a phenylene group (a benzene ring) with two bromine atoms and two methanol groups attached to it . The exact positions of these groups can be determined by the numbering in the name of the compound.

Scientific Research Applications

Chiral Polyurethane Synthesis

A study explored the reaction of (R)-1,1'-Bi(2-naphthol) with 1,4-phenylene diisocyanate, leading to a mixture of linear polyurethane and cyclic compounds. The polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable within a temperature range of 0-60 °C. This research demonstrates the application of related compounds in synthesizing chiral polyurethane with potential applications in materials science (P. Gudeangadi et al., 2015).

Synthesis and Characterization of Poly(p-phenylene)-graft-Poly(ε-caprolactone) Copolymers

Another study utilized 2,5-Dibromo-1,4-(dihydroxymethyl)benzene as an initiator in ring-opening polymerization of ε-caprolactone to create poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers. These polymers, characterized by solubility in common organic solvents, showcase the diverse potential of dibromo compounds in polymer chemistry for creating materials with specific solubility and thermal properties (S. Yurteri et al., 2004).

Metal Organic Framework (MOF) Synthesis

Research on 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block for coordination frameworks with lanthanides under hydrothermal conditions shows the broader applicability of phenylene derivatives in constructing MOFs. This work expands on the potential use of related compounds in designing materials with specific coordination networks and applications in catalysis, gas storage, and separation processes (Monika Plabst & T. Bein, 2009).

Development of Thermoplastic Polyurethanes

A study on the synthesis of thermoplastic polyurethanes using undecylenic acid-derived telechelic diols with 1,4-butanediol and 4,4'-methylenebis(phenylisocyanate) as a hard segment highlights the versatility of phenylene derivatives in creating materials with tailored physical and mechanical properties for potential biomedical applications (Cristina Lluch et al., 2013).

properties

IUPAC Name

[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNZHGZKERXBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)CO)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591751
Record name (2,5-Dibromo-1,4-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromo-1,4-phenylene)dimethanol

CAS RN

395059-21-9
Record name (2,5-Dibromo-1,4-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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